molecular formula C17H14ClN3O2S B2882852 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide CAS No. 941930-28-5

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2882852
CAS No.: 941930-28-5
M. Wt: 359.83
InChI Key: OWEVHBJUGANNOZ-UHFFFAOYSA-N
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Description

Chemical Structure & Properties
The compound N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide (CAS: 941930-28-5, molecular formula: C₁₇H₁₄ClN₃O₂S) features a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and an acetamide side chain linked to a 4-(methylsulfanyl)phenyl moiety (Fig. 1) . This structure combines electronegative (Cl), hydrophobic (methylsulfanyl), and hydrogen-bonding (amide) groups, making it a promising candidate for biological activity studies.

Synthesis Pathway
The synthesis involves converting 4-chlorobenzoic acid into ethyl 4-chlorobenzoate, followed by hydrazide formation and cyclization with carbon disulfide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol. Subsequent S-alkylation with 2-bromoacetamide derivatives under DMF/NaH conditions produces the target compound .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-24-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(23-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEVHBJUGANNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole-Acetamide Family

Key Compounds
Compound ID/Name Substituents (R₁, R₂) Molecular Formula Yield (%) m.p. (°C) Biological Activity (vs. Reference)
Target Compound R₁: 4-Cl-C₆H₄; R₂: 4-MeS-C₆H₄ C₁₇H₁₄ClN₃O₂S 79% - Antimicrobial, low cytotoxicity
CDD-934506 R₁: 4-OCH₃-C₆H₄; R₂: 4-NO₂-C₆H₄ C₁₇H₁₄N₄O₄S - - Antimycobacterial (PyrG/PanK inhibition)
Compound 8i R₁: 4-Cl-C₆H₄; R₂: 3,4,5-OMe-C₆H₂ C₂₄H₂₀ClN₃O₄S 71% 261–262 Antileukemic (IC₅₀: 8.2 µM)
Compound 6f R₁: 4-Cl-C₆H₄; R₂: 4-F-C₆H₄ C₁₇H₁₃ClFN₃O₂S 65% 190–192 Potent antimicrobial (MIC: 2 µg/mL)
Compound 14a R₁: 4-Cl-C₆H₄; R₂: 4-Cl-C₆H₄ C₁₆H₁₂Cl₂N₃O₂S 79% - Moderate enzyme inhibition
Structural and Functional Insights
  • Electron-Withdrawing Groups: The 4-chlorophenyl group (common in all compounds) enhances metabolic stability and hydrophobic interactions. Replacing Cl with NO₂ (CDD-934506) improves antimycobacterial activity but may increase toxicity .
  • Methylsulfanyl vs. Methoxy : The 4-(methylsulfanyl)phenyl group in the target compound offers moderate hydrophobicity, whereas methoxy substituents (e.g., 8i) enhance solubility but reduce membrane permeability .
  • Biological Performance : Compound 6f (4-fluorophenyl) exhibits superior antimicrobial activity (MIC: 2 µg/mL) compared to the target compound, likely due to fluorine’s electronegativity enhancing target binding .

Spectral and Physicochemical Comparisons

Infrared (IR) Spectroscopy
Compound N–H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C–S Stretch (cm⁻¹) Aromatic C–H (cm⁻¹)
Target Compound 3210 1710 621 3046, 2918
Compound 14a 3210 1710 621 3046, 2918
Compound 8i Not reported 1685 600 3100–3000
  • Consistency in Amide Signals : All compounds show N–H stretches near 3210 cm⁻¹ and C=O stretches at 1685–1710 cm⁻¹, confirming intact acetamide moieties .
  • C–S Vibrations : The target compound and 14a exhibit C–S stretches at 621 cm⁻¹, aligning with S-alkylation confirmation .
¹H NMR Data
  • Target Compound : A singlet at δ 4.14 ppm (S–CH₂) and aromatic protons at δ 7.24–7.88 ppm .
  • Compound 8i : Similar S–CH₂ signal (δ 4.12 ppm) but downfield-shifted aromatic protons (δ 7.35–8.02 ppm) due to electron-donating OMe groups .

Toxicity and Selectivity Profiles

  • Low Cytotoxicity : The target compound and most derivatives (e.g., 6a–o) show minimal hemolytic activity (<10% at 100 µg/mL), except 6g and 6j, which exhibit higher toxicity due to bulky substituents .
  • Enzyme Inhibition : Compound 14a inhibits acetylcholinesterase (IC₅₀: 18 µM), while the target compound’s activity remains uncharacterized .

Biological Activity

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S, with a molecular weight of approximately 335.81 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance:

  • In vitro Studies : A series of derivatives related to oxadiazoles were tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often ranged from 5 µM to 20 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Molecular docking studies suggest that these compounds interact with critical cellular targets involved in the apoptotic pathway .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a potential role as an alternative treatment in bacterial infections .

Anti-inflammatory Effects

Some derivatives have exhibited anti-inflammatory properties:

  • Cytokine Modulation : Studies indicated that these compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, highlighting their potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Oxadiazole RingEssential for anticancer activity
Chlorophenyl GroupEnhances lipophilicity and target interaction
Methylsulfanyl GroupContributes to antimicrobial properties

Case Studies

  • Anticancer Studies : A study by MDPI reported that a similar oxadiazole derivative exhibited an IC50 value of 6.19 µM against HepG2 cells, demonstrating the potential efficacy of this chemical class in oncology.
  • Antimicrobial Trials : Research published in ACS Omega highlighted the compound's effectiveness against multi-drug resistant bacterial strains, reinforcing its therapeutic potential in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclocondensation of 4-chlorobenzoyl hydrazide with a carboxylic acid derivative under reflux (e.g., POCl₃ as a catalyst) .
  • Step 2 : Couple the oxadiazole intermediate with 2-[4-(methylsulfanyl)phenyl]acetic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Key Data :
StepYield (%)Purity (HPLC)
165–75≥95%
250–60≥90%

Q. How is structural confirmation achieved for this compound?

  • Techniques :

  • 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and methylsulfanyl groups) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ ion at m/z 388.1 (calculated for C₁₇H₁₄ClN₃O₂S) .
  • IR Spectroscopy : Detect oxadiazole C=N stretching (~1600 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .

Q. What solvents and formulations are suitable for biological testing?

  • Solubility : Limited aqueous solubility; use DMSO (≤1% v/v) or Tween-80 emulsions .
  • Stability : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Approach :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>99% purity required for reliable assays) .
  • Assay Standardization : Validate protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
    • Example Data Conflict :
  • Study A: IC₅₀ = 2.5 µM (breast cancer cells) .
  • Study B: IC₅₀ = 10 µM (same cell line).
  • Root Cause : Differences in cell passage number or DMSO concentration .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Critical Factors :

  • Temperature Control : Maintain ≤80°C during oxadiazole formation to avoid decomposition .
  • Catalyst Screening : Test alternatives to POCl₃ (e.g., PCl₅ or T3P) for safer, higher-yielding cyclization .
  • Workflow : Pilot reactions (1–5 g) before scaling to 100 g .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modifications :

  • Oxadiazole Substituents : Replace 4-chlorophenyl with fluorophenyl or nitro groups to assess electronic effects .
  • Acetamide Linker : Introduce methyl or ethyl groups to evaluate steric hindrance .
    • Biological Testing : Prioritize enzyme inhibition (e.g., COX-2 or EGFR kinase) over broad cytotoxicity screens .

Methodological Challenges & Solutions

Q. How to address degradation during long-term stability studies?

  • Analysis :

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) to identify photo-degradants; use LC-MS to characterize by-products (e.g., sulfoxide formation) .
  • Storage Recommendations : Amber glass vials at –80°C with desiccants .

Q. What computational tools predict binding modes with biological targets?

  • Protocol :

  • Docking Software : AutoDock Vina or Schrödinger Maestro to model interactions with kinase domains (e.g., EGFR) .
  • Validation : Compare docking scores (e.g., ΔG = –9.2 kcal/mol) with experimental IC₅₀ values .

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